molecular formula C11H14ClF3N2O B1433418 1-(4-Trifluoromethoxy-phenyl)-piperazine hydrochloride CAS No. 490030-46-1

1-(4-Trifluoromethoxy-phenyl)-piperazine hydrochloride

Cat. No.: B1433418
CAS No.: 490030-46-1
M. Wt: 282.69 g/mol
InChI Key: UZHKTRQNXZMHKE-UHFFFAOYSA-N
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Description

1-(4-Trifluoromethoxy-phenyl)-piperazine hydrochloride is an organic compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a piperazine ring

Scientific Research Applications

1-(4-Trifluoromethoxy-phenyl)-piperazine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including interactions with various biological targets.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

Target of Action

It is known that this compound is an organic building block , which suggests that it may interact with various biological targets depending on its specific application.

Mode of Action

It is known that the introduction of an electron-withdrawing trifluoromethoxy unit in the side chain of related compounds decreases the homo and lumo energy levels . This could potentially influence the compound’s interaction with its targets.

Biochemical Pathways

Related compounds with a trifluoromethoxy unit have been used in the synthesis of pyrazole-containing bisphosphonate esters , suggesting that this compound may also be involved in similar biochemical pathways.

Result of Action

Related compounds have been shown to exhibit electrochromic behaviors , suggesting that this compound may also have similar effects.

Action Environment

It is known that related compounds exhibit different colors at different voltages , suggesting that the action of this compound may also be influenced by environmental factors such as voltage.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Trifluoromethoxy-phenyl)-piperazine hydrochloride typically involves the reaction of 4-trifluoromethoxy-aniline with piperazine under specific conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The resulting compound is then converted to its hydrochloride salt form through the addition of hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Trifluoromethoxy-phenyl)-piperazine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted phenyl-piperazine derivatives.

Comparison with Similar Compounds

  • 1-(4-Trifluoromethoxy-phenyl)biguanide hydrochloride
  • 4-(Trifluoromethoxy)phenylhydrazine hydrochloride
  • (1-(4-(Trifluoromethoxy)phenyl)cyclopropyl)methanamine hydrochloride

Uniqueness: 1-(4-Trifluoromethoxy-phenyl)-piperazine hydrochloride is unique due to the presence of both the trifluoromethoxy group and the piperazine ring, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that may not be achievable with other similar compounds.

Properties

IUPAC Name

1-[4-(trifluoromethoxy)phenyl]piperazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F3N2O.ClH/c12-11(13,14)17-10-3-1-9(2-4-10)16-7-5-15-6-8-16;/h1-4,15H,5-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZHKTRQNXZMHKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC=C(C=C2)OC(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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